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Yttrium(iii)hexafluoroacetylacetonate

Cat. No.: B13114462
M. Wt: 710.06 g/mol
InChI Key: AJVDSGQQIVVYRX-UHFFFAOYSA-N
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Description

Significance of Beta-Diketonate Complexes in Advanced Materials Science and Chemical Synthesis Research

Beta-diketonate complexes, including Yttrium(III) hexafluoroacetylacetonate, are of paramount importance in materials science and chemical synthesis. Their utility stems from a combination of favorable properties, including volatility, thermal stability, and solubility in organic solvents. These characteristics make them excellent precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. Through these methods, thin films of metal oxides and other materials can be deposited with high precision and purity, which is crucial for the fabrication of microelectronics, optical coatings, and protective layers.

Furthermore, the ability to modify the organic ligands allows for the fine-tuning of the precursor's properties, such as its decomposition temperature and reactivity. This versatility has led to their use in the synthesis of a wide array of nanomaterials, including nanoparticles and nanowires, with controlled size and morphology. In the realm of chemical synthesis, metal beta-diketonates serve as catalysts for various organic reactions, leveraging the Lewis acidic nature of the central metal ion.

Historical Development and Evolution of Research on Yttrium Coordination Compounds

The journey of yttrium began in 1787 when Lieutenant Carl Axel Arrhenius discovered an unusual black mineral in a quarry in Ytterby, Sweden. sputtering-targets.net This mineral was later named gadolinite. In 1794, Finnish chemist Johan Gadolin identified a new "earth" (oxide) within this mineral, which he named yttria. nih.govwikipedia.org It wasn't until 1828 that Friedrich Wöhler first isolated an impure sample of yttrium metal. wikipedia.org

The exploration of yttrium's coordination chemistry followed the broader development of coordination theory in the late 19th and early 20th centuries. Early research focused on simple coordination complexes with inorganic ligands. However, the discovery and development of organic ligands, such as beta-diketones, opened up new avenues for yttrium chemistry. The synthesis and characterization of yttrium beta-diketonate complexes, including the acetylacetonate (B107027) and later the fluorinated derivatives like hexafluoroacetylacetonate, marked a significant step forward. These developments were driven by the need for volatile and stable precursors for various applications, particularly in the burgeoning field of materials science. The unique electronic and steric properties of different beta-diketonate ligands allowed for the synthesis of a diverse range of yttrium coordination compounds with tailored properties.

Current Research Landscape and Emerging Trends for Yttrium(III) Hexafluoroacetylacetonate

The current research landscape for Yttrium(III) hexafluoroacetylacetonate is vibrant and expanding, with a primary focus on its application as a precursor for the deposition of yttrium-containing thin films. One of the most significant areas of investigation is in the fabrication of yttria-stabilized zirconia (YSZ) coatings. YSZ is a ceramic material with excellent thermal stability and ionic conductivity, making it a critical component in thermal barrier coatings for gas turbines and solid oxide fuel cells.

A comparative study on yttrium precursors for plasma-enhanced chemical vapor deposition (PE-CVD) of YSZ coatings revealed that the efficiency of Yttrium(III) hexafluoroacetylacetonate as a dopant source is highly dependent on the deposition temperature. While it was found to be less efficient at introducing yttria into the zirconia matrix at higher temperatures compared to other precursors like Yttrium(III) acetylacetonate, its distinct decomposition behavior provides researchers with valuable insights into the complex chemistry of the deposition process.

The following table summarizes key findings from a comparative study of yttrium precursors for YSZ deposition by PE-CVD:

PrecursorDeposition Temperature (°C)Yttria Concentration (mol%)
Y(acacF₆)₃700~0.8
Y(acac)₃700~8
Y(tmhd)₃600~2.8

Emerging trends for Yttrium(III) hexafluoroacetylacetonate extend beyond its use in YSZ. Researchers are exploring its potential in other areas, including:

Catalysis: The Lewis acidity of the yttrium center in the complex makes it a candidate for catalyzing various organic transformations.

Organic Light-Emitting Diodes (OLEDs): Yttrium complexes are being investigated as host materials or as components in emissive layers of OLEDs, contributing to the development of more efficient and stable display technologies.

Nanomaterials Synthesis: Its role as a precursor for the synthesis of yttrium oxide nanoparticles with specific morphologies and properties for applications in bioimaging and drug delivery is an active area of research.

The ongoing research into Yttrium(III) hexafluoroacetylacetonate and its derivatives promises to unlock new applications and further solidify the importance of beta-diketonate complexes in modern science and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H3F18O6Y B13114462 Yttrium(iii)hexafluoroacetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H3F18O6Y

Molecular Weight

710.06 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+)

InChI

InChI=1S/3C5HF6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3

InChI Key

AJVDSGQQIVVYRX-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Y+3]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Yttrium Iii Hexafluoroacetylacetonate

Conventional Solution-Phase Synthetic Approaches for Yttrium(III) Hexafluoroacetylacetonate and its Adducts

Solution-phase synthesis remains a fundamental approach for obtaining high-purity yttrium(III) hexafluoroacetylacetonate. This method involves the reaction of an yttrium salt with hexafluoroacetylacetone (B74370) in a suitable solvent, leading to the formation of the desired coordination complex.

The selection of the yttrium precursor is a critical aspect of the synthesis. Common starting materials include yttrium(III) chloride (YCl₃), yttrium(III) nitrate (B79036) (Y(NO₃)₃), and yttrium(III) acetate (B1210297) (Y(CH₃COO)₃). chemrxiv.org While detailed protocols often feature lanthanide chlorides, the general principle applies to other salts like nitrates and acetates, which are known to be viable precursors for yttrium-based coordination compounds. chemrxiv.org

A typical procedure involves dissolving the yttrium precursor in a solvent, often water or an alcohol. The hexafluoroacetylacetone (Hhfac) ligand is deprotonated using a base, such as sodium carbonate or an amine, to form the hexafluoroacetylacetonate anion (hfac⁻). This anion then coordinates to the Y³⁺ ion. For instance, a common solution-based synthesis starts with dissolving sodium carbonate in water, followed by the addition of Hhfac. nih.gov Subsequently, an aqueous solution of yttrium(III) chloride heptahydrate (YCl₃·7H₂O) is added to the mixture. nih.gov The resulting yttrium(III) hexafluoroacetylacetonate product is then extracted from the aqueous phase using an organic solvent like diethyl ether. nih.gov

The general reaction can be represented as: Y³⁺ + 3 hfac⁻ ⟶ Y(hfac)₃

The choice of precursor can influence reaction conditions and product purity. For example, nitrate and acetate salts are readily soluble, facilitating their reaction in solution. chemrxiv.org However, residual anions from the precursor might need to be carefully removed during purification to avoid contamination of the final product.

Table 1: Overview of Yttrium Precursors for Y(hfac)₃ Synthesis

Precursor Common Form Solubility Characteristics
Yttrium(III) Chloride YCl₃, YCl₃·6H₂O Highly soluble in water and ethanol (B145695). nih.gov
Yttrium(III) Nitrate Y(NO₃)₃·6H₂O Readily soluble in polar solvents. chemrxiv.org
Yttrium(III) Acetate Y(CH₃COO)₃·xH₂O Soluble in water. chemrxiv.orgnih.gov

Solution-phase syntheses conducted in aqueous media typically yield hydrated forms of the complex, most commonly Yttrium(III) hexafluoroacetylacetonate dihydrate, Y(hfac)₃·2H₂O. The water molecules coordinate directly to the central yttrium ion, satisfying its coordination sphere.

Obtaining the anhydrous form, Y(hfac)₃, is crucial for applications that are sensitive to moisture, such as chemical vapor deposition (CVD). Simple heating of the hydrated complex is often ineffective for yttrium and other lanthanides, as it can lead to the formation of yttrium oxychloride or other hydrolysis products rather than the desired anhydrous compound. nih.gov

A successful strategy for preparing anhydrous yttrium(III) hexafluoroacetylacetonate involves the use of a partitioning agent that can displace the coordinated water molecules. Glymes (glycol ethers) are particularly effective for this purpose. The synthesis of anhydrous Ln(hfac)₃(monoglyme) complexes has been demonstrated for a broad series of lanthanides, and this method is applicable to yttrium. nist.gov The reaction involves treating the hydrated yttrium(III) hexafluoroacetylacetonate with monoglyme (1,2-dimethoxyethane), which coordinates to the yttrium center and displaces the water molecules, yielding the anhydrous adduct. nist.gov The volatile glyme can then be removed under vacuum if the pure, unsolvated anhydrous complex is required.

Mechanochemical Synthesis Strategies for Yttrium(III) Hexafluoroacetylacetonate Complexes

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. lew.ro These solvent-free or minimal-solvent techniques can offer advantages such as reduced waste, shorter reaction times, and access to products that may be difficult to obtain from solution. nih.gov

Ball milling is a prevalent mechanochemical technique used for the synthesis of coordination complexes. nih.govlew.ro In this method, the reactants—for example, an yttrium precursor and hexafluoroacetylacetone—are placed in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy for the reaction. lew.ro

This technique has been successfully applied to the synthesis of lanthanide hexafluoroacetylacetonate hydrates, including yttrium's counterparts. nih.gov The reaction can be performed by milling the lanthanide chloride hydrate (B1144303) with the sodium salt of hexafluoroacetylacetonate or by direct reaction with Hhfac. Ball milling provides a controlled environment that can lead to higher yields and greater reproducibility compared to manual grinding in a mortar and pestle. nih.gov

The outcome of a mechanochemical synthesis is highly dependent on several key parameters. The precise control of these variables is essential for achieving the desired product with high purity and yield. nih.gov

Key mechanochemical parameters include:

Milling Frequency and Speed: Higher milling speeds increase the kinetic energy of the grinding media, which can accelerate the reaction rate.

Milling Time: Sufficient milling time is required to ensure the reaction goes to completion. In-process testing can determine the optimal duration.

Ball-to-Powder Ratio (BPR): This ratio affects the energy transfer efficiency during milling. A higher BPR generally leads to more effective grinding and faster reaction rates.

Liquid-Assisted Grinding (LAG): The addition of a small, catalytic amount of liquid can significantly accelerate reaction rates compared to neat (solvent-free) grinding. This liquid phase can facilitate ion mobility and the formation of intermediate species.

Reaction Atmosphere: For air-sensitive materials, milling under an inert atmosphere is necessary.

Studies on the mechanochemical synthesis of Ln(hfac)₃(H₂O)ₓ have shown that ball milling can increase reproducibility, consistently generating the desired hydrated complex alongside byproducts like hydrated Hhfac, which can be removed by vacuum. nih.gov In contrast, less controlled methods like manual grinding in an open mortar and pestle can lead to variable product distributions and even the formation of unexpected complexes, such as ten-coordinate pentakis-hfac species. nih.gov

Table 2: Influence of Mechanochemical Parameters on Synthesis

Parameter Effect on Reaction Reference
Milling Speed/Frequency Directly related to the number and energy of impacts, influencing reaction rate.
Milling Time Affects the degree of conversion to the final product. nih.gov
Ball-to-Powder Ratio Influences the efficiency of energy transfer to the reactants.
Liquid Addition (LAG) Can dramatically accelerate reaction rates and improve product homogeneity.

Reactivity and Formation of Yttrium(III) Hexafluoroacetylacetonate Adducts with Donor Ligands (e.g., Glymes, Nitroxide Radicals)

The Lewis acidity of the yttrium center in Y(hfac)₃ makes it susceptible to coordination by various donor ligands, leading to the formation of stable adducts. The electron-withdrawing CF₃ groups on the hfac ligand enhance this acidity, facilitating reactions with even weak Lewis bases.

Glymes: As mentioned previously, glymes readily form adducts with Y(hfac)₃. Monoglyme, for example, forms an anhydrous eight-coordinate complex, [Y(hfac)₃(monoglyme)]. nist.gov Longer-chain glymes such as diglyme, triglyme, and tetraglyme (B29129) can also coordinate to metal hexafluoroacetylacetonate complexes, acting as chelating ligands.

Nitroxide Radicals: Nitronyl nitroxide radicals are weak Lewis bases that can coordinate to the yttrium ion in Y(hfac)₃ to form stable crystalline adducts. A series of such complexes with the general formula Y(hfac)₃(NIT-R)₂, where NIT-R is a substituted nitronyl nitroxide radical, have been synthesized and characterized. lew.ro In these compounds, two radical ligands coordinate to the yttrium center through their oxygen atoms, resulting in an eight-coordinate complex. The synthesis, structural properties, and magnetic behavior of these adducts have been thoroughly investigated, demonstrating that the ancillary hfac ligands can play a role in mediating magnetic interactions between the coordinated radical ligands. lew.ro

Ligand Exchange Reactions Involving Yttrium(III) Hexafluoroacetylacetonate in Heterometallic Systems

Yttrium(III) hexafluoroacetylacetonate, [Y(hfac)3], serves as a versatile precursor in the synthesis of complex heterometallic systems. Its utility stems from the electron-withdrawing nature of the trifluoromethyl (CF3) groups on the hexafluoroacetylacetonate (hfac) ligand. This property increases the Lewis acidity of the yttrium(III) center, making it more susceptible to coordination by other ligands and facilitating the formation of multi-metal assemblies. lew.ro The lability of the ligands in such complexes allows for substitution and redistribution, which can lead to the formation of new molecular structures incorporating different metal ions. nih.gov

A prominent strategy for constructing d-f heterometallic complexes involves the reaction of a lanthanide complex bearing β-diketonate ligands, such as [Y(hfac)3], with a transition metal complex carrying similar ligands. Research has demonstrated that [Y(hfac)3] can react with transition metal tris(acetylacetonate) [M(acac)3] complexes to create sophisticated molecular architectures. mdpi.com

In these reactions, the acetylacetonate (B107027) (acac) ligands from the transition metal complex can bridge to the yttrium center. Specifically, the oxygen atoms of the acac ligands can coordinate to the yttrium ion, completing its coordination sphere, while the original hfac ligands remain chelated to the yttrium. This results in the formation of "sandwich" type heterometallic complexes where a central transition metal ion is flanked by two [Y(hfac)3] units. mdpi.com

Detailed studies involving lanthanide analogues, which share chemical properties with yttrium, have elucidated the products of these ligand exchange reactions. For instance, the reaction between two equivalents of a lanthanide hexafluoroacetylacetonate, [Ln(hfac)3], and one equivalent of cobalt(III) acetylacetonate, [Co(acac)3], in a solvent like 1,2-dichloroethane (B1671644) (DCE) yields trinuclear complexes with the general formula [(Ln(hfac)3)2Co(acac)3]. mdpi.com In this structure, the lanthanide ions are coordinated by three chelating hfac ligands and are further bridged to the central cobalt ion by the oxygen atoms of the three acac ligands. mdpi.com The formation of such heterometallic species is often facile, even under mild conditions, highlighting the thermodynamic favorability of these ligand reorganization processes. nih.gov

The precise nature and stability of the resulting heterometallic cluster are influenced by several factors, including the specific metals involved and the reaction stoichiometry. nih.govmdpi.com The study of these systems provides insight into the dynamics of metal atom exchange and substitutional lability in polynuclear coordination compounds. nih.gov

Research Findings on Y(hfac)3 Heterometallic Systems

The following table summarizes representative ligand exchange reactions where Yttrium(III) hexafluoroacetylacetonate is used to form heterometallic complexes. While specific studies focusing solely on yttrium are part of a broader research area, the reactivity is well-established through analogous lanthanide systems.

Yttrium PrecursorReactant Metal ComplexSolventReaction ConditionsProductYieldReference
[Y(hfac)3] (analogue)[Co(acac)3]1,2-Dichloroethane (DCE)Stirring at 60 °C for 30 min[(Y(hfac)3)2Co(acac)3]~68% (based on Pr analogue) mdpi.com
[Y(hfac)3] (analogue)[Ru(acac)3]TolueneNot specified[Y(hfac)3Ru(acac)3]Not specified mdpi.com

Advanced Structural Elucidation and Coordination Chemistry of Yttrium Iii Hexafluoroacetylacetonate

Single-Crystal X-ray Diffraction Studies of Yttrium(III) Hexafluoroacetylacetonate Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Yttrium(III) hexafluoroacetylacetonate, these studies reveal intricate details about the metal's coordination environment, ligand conformation, and the forces governing the crystal lattice.

The coordination environment of the Yttrium(III) ion in its hexafluoroacetylacetonate complexes is highly dependent on the presence of ancillary ligands, most commonly water molecules. In hydrated crystalline forms, the yttrium ion typically exhibits a high coordination number.

A single-crystal X-ray diffraction study of a closely related early lanthanide complex, Cerium(III) hexafluoroacetylacetonate trihydrate (Ce(hfac)₃(H₂O)₃), provides a strong model for the yttrium analogue due to the similar ionic radii and chemistries of Ce³⁺ and Y³⁺. nih.gov In this structure, the central metal ion is nine-coordinate, bonded to six oxygen atoms from the three bidentate hexafluoroacetylacetonate (hfac) ligands and three oxygen atoms from the coordinated water molecules. nih.govacs.org The resulting coordination polyhedron can be described as a distorted tricapped trigonal prism. The Y-O bond lengths to the hfac ligands are expected to be in the range of 2.3 to 2.4 Å, while the Y-O bonds to the water molecules would be slightly longer.

In some instances, such as in the mixed-crystal complex [Y(hfa)₃(H₂O)₂Cu(Acac)₂], the yttrium center is found to be eight-coordinate, with two water molecules completing the coordination sphere. This variability highlights the flexible coordination geometry of the yttrium ion.

The hexafluoroacetylacetonate ligand coordinates to the yttrium ion through its two oxygen atoms, forming a six-membered chelate ring (Y-O-C-C-C-O). In the solid state, this ring is nearly planar, a characteristic feature of β-diketonate complexes that is stabilized by electron delocalization across the C-C-C backbone.

The crystal structure of Ce(hfac)₃(H₂O)₃ reveals substantial disorder in the hfac ligands, particularly in the trifluoromethyl (-CF₃) groups. nih.govacs.org This is common in such structures due to the relatively low rotational barrier of the C-CF₃ bond. The C-O bond lengths within the chelate ring are typically intermediate between single and double bond character, further evidence of electron delocalization. The "bite angle" of the ligand, defined by the O-Y-O angle within a single chelate ring, is an important parameter. For eight or nine-coordinate complexes, these angles are typically acute, falling in the range of 70-80°, which is necessary to accommodate a large number of ligands around the central metal ion.

Yttrium(III) hexafluoroacetylacetonate is commonly available as a dihydrate (Y(hfac)₃·2H₂O) or other hydrated forms. researchgate.netrsc.orgresearchgate.net As discussed, the hydrated variants feature water molecules directly coordinated to the yttrium center, satisfying its high coordination number preference. The trihydrate is also a known form for the analogous early lanthanides. nih.gov

Anhydrous variants of the complex are also known, particularly as adducts with other neutral ligands. For instance, a series of anhydrous Ln(hfac)₃(monoglyme) complexes (where Ln includes various lanthanides) have been synthesized and structurally characterized. rsc.orgresearchgate.net In these compounds, the bidentate monoglyme ligand replaces the coordinated water, resulting in an eight-coordinate metal center. Obtaining a truly anhydrous, ligand-free Y(hfac)₃ complex can be challenging, as the yttrium ion's coordination sphere tends to be stabilized by solvent or other donor molecules. The structure of a truly unsolvated, anhydrous Y(hfac)₃ in the solid state has not been extensively reported, as it likely tends to form oligomeric or polymeric structures to satisfy the coordination demands of the yttrium centers.

Complex Coordination No. Coordinating Ligands Typical Geometry
Y(hfac)₃(H₂O)₃ (projected)93 hfac, 3 H₂ODistorted Tricapped Trigonal Prism
Y(hfac)₃(H₂O)₂83 hfac, 2 H₂ODistorted Square Antiprism / Dodecahedron
Y(hfac)₃(monoglyme)83 hfac, 1 monoglymeDistorted Square Antiprism / Dodecahedron

Spectroscopic Investigations of Coordination Environments and Electronic Structures

Spectroscopic techniques provide valuable insight into the coordination and electronic environment of Y(hfac)₃, complementing the structural data from X-ray diffraction.

Infrared (IR) Spectroscopy : The IR spectrum of Y(hfac)₃ is characterized by several strong absorption bands. The region between 1500 and 1650 cm⁻¹ is dominated by coupled C=O and C=C stretching vibrations of the chelate ring, which are sensitive to the coordination environment. Strong, broad bands in the 1100-1300 cm⁻¹ range are characteristic of the C-F stretching modes of the trifluoromethyl groups. mdpi.com In hydrated complexes, a broad absorption band is observed above 3200 cm⁻¹ due to the O-H stretching of coordinated water molecules. The far-infrared region (below 600 cm⁻¹) contains vibrations corresponding to the Y-O stretching modes, which provide direct information about the metal-ligand bond strength. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Since Yttrium-89 is an NMR-active nucleus (I=1/2), it is theoretically possible to study the complex directly. researchgate.net However, due to its low gyromagnetic ratio and often long relaxation times, ¹H and ¹⁹F NMR are more commonly used to probe the ligand environment. For a monomeric, symmetric complex in solution, the ¹H NMR spectrum would show a single resonance for the methine proton (-CH=) of the hfac ligand. Similarly, the ¹⁹F NMR spectrum would exhibit a single resonance for the six equivalent fluorine atoms of each -CF₃ group. nih.govucl.ac.uk Any deviation from this simplicity, such as peak splitting or broadening, can indicate lower symmetry, the presence of isomers, or dynamic exchange processes in solution.

UV-Vis Spectroscopy : Yttrium(III) has a closed-shell d⁰ electronic configuration and is colorless, meaning it does not have d-d electronic transitions in the visible range. The UV-Vis absorption spectrum of Y(hfac)₃ is therefore dominated by intense ligand-based electronic transitions. These typically occur in the ultraviolet region (< 400 nm) and are assigned to π→π* transitions within the delocalized system of the hexafluoroacetylacetonate ligand.

Molecular Structure and Composition Studies in the Vapor Phase

The utility of Y(hfac)₃ as a CVD precursor stems from its ability to be sublimed and transported in the gas phase. Understanding its structure and stability under these conditions is critical.

Gas-phase electron diffraction (GED) studies, often coupled with mass spectrometry, are powerful tools for determining the molecular structure of volatile compounds free from intermolecular interactions. Studies on related metal(III) tris(hexafluoroacetylacetonate) complexes, such as those of aluminum, gallium, and scandium, have shown that these molecules adopt a monomeric structure in the gas phase with D₃ symmetry. researchgate.netpsu.edursc.org In this arrangement, the three hfac ligands form a propeller-like structure around the central metal atom, creating a distorted octahedral coordination environment for the six oxygen atoms. A dedicated GED study has confirmed that monomeric Y(hfac)₃ molecules are the primary species in the vapor phase. researchgate.net The Y-O bond distance in the gas phase is a key parameter determined from such studies.

Mass spectrometry provides information on the fragmentation behavior of the complex upon ionization, which relates to its thermal stability. Studies on related Ln(hfac)₃ complexes (where Ln = Pr, Er, Yb) using ultrafast laser dissociative-ionization have successfully identified the parent molecular ion [Y(hfac)₃]⁺. nih.govresearchgate.net The primary fragmentation pathway involves the sequential loss of intact hfac ligands. researchgate.net Common fragments observed in the mass spectrum would therefore correspond to [Y(hfac)₂]⁺ and [Y(hfac)]⁺, along with fragments from the ligand itself, such as [CF₃]⁺. The observation of the molecular ion indicates a degree of stability in the gas phase under specific ionization conditions.

Technique Phase Key Findings
Gas Electron Diffraction (GED)VaporMonomeric Y(hfac)₃ molecules with D₃ symmetry; distorted octahedral YO₆ core.
Mass Spectrometry (MS)VaporObservation of the parent molecular ion [Y(hfac)₃]⁺; primary fragmentation via sequential loss of hfac ligands.

Simultaneous Electron Diffraction and Mass Spectrometry for Gas-Phase Structure Elucidation

For Y(hfa)3, it is anticipated that the gas phase would predominantly consist of monomeric Y(hfa)3 molecules, especially at elevated temperatures and under high vacuum conditions, which are typical for GED experiments. Mass spectrometric studies of various yttrium β-diketonates have shown that while dimeric species can sometimes be detected, the monomeric form is generally the most abundant in the gas phase. osti.gov

Based on the behavior of similar metal β-diketonate complexes, a GED analysis of Y(hfa)3 would likely reveal a coordination environment around the central yttrium ion where the six oxygen atoms from the three bidentate hexafluoroacetylacetonate ligands create a distorted octahedral or trigonal prismatic geometry. The flexibility of the chelate rings and potential for ligand-ligand repulsion would influence the precise molecular symmetry.

A simultaneous mass spectrometric analysis would be crucial for confirming the composition of the gas phase during the electron diffraction experiment. It would allow for the identification of the parent molecular ion, [Y(hfa)3]+, and any fragment ions. The fragmentation pattern would provide additional structural information, typically showing sequential loss of the hexafluoroacetylacetonate ligands. The presence of any oligomeric species, such as dimers [Y2(hfa)6], could also be detected, although they are expected to be minor components under typical GED conditions. The combination of GED and MS would thus provide a comprehensive picture of the gas-phase structure and composition of Yttrium(III)hexafluoroacetylacetonate.

Thermal Behavior and Vaporization Characteristics of this compound Monomers and Oligomers

The thermal properties of this compound are of significant interest, particularly for its application as a precursor in chemical vapor deposition (CVD) techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key methods to characterize its volatility and thermal stability.

Studies comparing different yttrium β-diketonate precursors, including Y(hfa)3, have shown that the fluorination of the ligands significantly influences these properties. Y(hfa)3 generally exhibits higher volatility compared to its non-fluorinated analogue, yttrium(III) acetylacetonate (B107027). However, its thermal stability can be a critical factor. DSC analysis of Y(hfa)3 has shown an exothermic decomposition peak at elevated temperatures. osti.gov

The vaporization of Y(hfa)3 is a complex process that can involve both sublimation of the solid and evaporation of a molten phase, depending on the heating rate and pressure. The vapor phase can contain both monomeric and oligomeric species. Mass spectrometric studies have indicated that upon heating, Y(hfa)3 can decompose and form both monomeric and dimeric molecules in the gas phase. osti.gov The relative abundance of these species is dependent on the temperature and pressure of the system.

The formation of oligomers is often attributed to the tendency of the central yttrium ion to achieve a higher coordination number. In the solid state, this can be achieved through intermolecular interactions. In the gas phase, the formation of dimers or other oligomers would involve bridging between yttrium centers, likely through the oxygen atoms of the hexafluoroacetylacetonate ligands. However, the bulky trifluoromethyl groups on the ligands can sterically hinder the formation of stable, volatile oligomers. For CVD applications, the ideal precursor would vaporize congruently as a stable monomer, and the presence of less volatile or decomposing oligomers can be detrimental to film quality.

Heterometallic Complex Formation and Structural Characterization

Formation of this compound-Containing Heterobimetallic Systems (e.g., with Cu(II)acetylacetonate)

This compound can act as a Lewis acid and react with other metal complexes to form heterometallic systems. A notable example is its reaction with copper(II) acetylacetonate, Cu(acac)2, to form a heterobimetallic complex. The cocrystallization of an equimolar mixture of Y(hfa)3 and Cu(acac)2 from ethanol (B145695) has been shown to yield crystals of the formula [Y(hfa)3(H2O)2Cu(acac)2]. researchgate.net

The formation of this complex is driven by the interaction between the Lewis acidic yttrium center and the oxygen atoms of the acetylacetonate ligands coordinated to the copper center. In this particular structure, however, the yttrium and copper complexes cocrystallize with water molecules playing a key role in the crystal packing through hydrogen bonding, rather than forming a directly bridged coordination polymer in the solid state. researchgate.net

The synthesis of such heterobimetallic systems is of interest for creating precursors for the deposition of mixed-metal oxide thin films, which have applications in various electronic and catalytic fields. The properties of the resulting heterometallic complex, such as its volatility and decomposition pathway, will be influenced by the nature of the interaction between the two different metal centers and their respective ligands.

Structural Analysis of Bridged Coordination Systems and Metal-Metal Interactions

The crystal structure of the [Y(hfa)3(H2O)2Cu(acac)2] system has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the crystal is composed of individual [Y(hfa)3(H2O)2] and [Cu(acac)2] molecules. In this structure, there is no direct bridging of the hexafluoroacetylacetonate or acetylacetonate ligands between the yttrium and copper centers to form a discrete heterobimetallic molecule. Instead, the two types of molecules are linked together in the crystal lattice through intermolecular hydrogen bonds, forming zigzag chains. researchgate.net

The central Y3+ ion in the [Y(hfa)3(H2O)2] moiety is coordinated by six oxygen atoms from the three bidentate hexafluoroacetylacetonate ligands and two oxygen atoms from two water molecules, resulting in a coordination number of eight for the yttrium atom. researchgate.net The Cu(acac)2 molecules maintain their typical square planar geometry. researchgate.netuq.edu.au

While direct metal-metal bonding is not observed in this cocrystal, the study of such systems provides insight into the intermolecular forces that can govern the assembly of heterometallic species. The Lewis acidity of the Y(hfa)3 component and the ability of the oxygen atoms of the Cu(acac)2 to act as Lewis bases are key factors that could, under different reaction conditions or with different ligand systems, lead to the formation of directly bridged heterobimetallic complexes. In such hypothetical bridged systems, the magnetic and electronic properties could be influenced by the proximity of the two different metal centers, potentially leading to interesting metal-metal interactions.

Data Tables

Table 1: Crystallographic Data for [Y(hfa)3(H2O)2Cu(acac)2] researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.435
b (Å)19.692
c (Å)16.242
β (°)111.35
V (Å3)3704.2
Z4

Table 2: Selected Bond Lengths in [Y(hfa)3(H2O)2] researchgate.net

BondBond Length (Å)
Y-O(hfa) (range)2.318 - 2.342
Y-O(hfa) (average)2.331
Y-O(H2O)2.342, 2.346

Computational Chemistry and Theoretical Investigations of Yttrium Iii Hexafluoroacetylacetonate

Molecular Orbital Studies for Elucidating Ligand-Metal Interactions and Spin-Density Distribution

Molecular orbital (MO) theory provides a detailed picture of the bonding interactions in molecules. In Y(hfac)₃, the interaction between the yttrium ion and the hexafluoroacetylacetonate ligands can be described in terms of the overlap between the metal's valence orbitals and the ligand's molecular orbitals.

The highest occupied molecular orbitals (HOMOs) in such complexes are typically centered on the π systems of the β-diketonate ligands, while the lowest unoccupied molecular orbitals (LUMOs) are often associated with the ligand's π* orbitals. The large HOMO-LUMO gap is consistent with the stability of the complex and its typical colorless appearance.

In a study of heterobimetallic lanthanide-aluminum complexes containing the Ln(hfac)₃ fragment, DFT calculations and MO analysis were used to rationalize the electronic transitions observed in absorption spectra. nih.gov This work demonstrated that the electronic states involved in light absorption are largely localized on either the Ln(hfac)₃ or the aluminum-containing fragment, indicating weak electronic interaction between the two parts. nih.gov For Y(hfac)₃, this suggests that the primary electronic structure is dictated by the yttrium ion and its immediate coordination sphere of hfac ligands.

When Y(hfac)₃ is complexed with paramagnetic ligands, such as nitronyl nitroxide radicals, understanding the spin-density distribution is crucial. In such cases, the unpaired electron density is primarily located on the radical ligand. However, computational studies on Y(hfac)₃(NIT-R)₂ complexes have shown that a small amount of spin density can be delocalized onto the hfac ligands, playing a role in the magnetic exchange interactions between the radical centers. nih.govacs.org

The table below illustrates a hypothetical breakdown of the contributions to the frontier molecular orbitals of Y(hfac)₃, as would be determined by a computational analysis.

Molecular OrbitalPrimary CharacterYttrium Contribution (%)hfac Ligand Contribution (%)
LUMO+1Ligand π&lt; 5&gt; 95
LUMOLigand π&lt; 5&gt; 95
HOMOLigand π&lt; 5&gt; 95
HOMO-1Ligand π&lt; 5&gt; 95

Simulation of Molecular Interactions, Vibrational Modes, and Structural Dynamics

Computational simulations can predict the dynamic behavior of molecules, including their vibrational modes and structural rearrangements. For Y(hfac)₃, vibrational spectroscopy (Infrared and Raman) can be complemented by DFT calculations to assign the observed vibrational bands to specific molecular motions.

Studies on other metal β-diketonate complexes have shown that DFT calculations can accurately predict the vibrational frequencies associated with the C=O and C=C stretching modes of the chelate ring, as well as the metal-oxygen stretching modes. mdpi.com For Y(hfac)₃, the strong electron-withdrawing effect of the CF₃ groups would influence the vibrational frequencies of the chelate ring compared to non-fluorinated analogues.

A comprehensive DFT study on various metal carbonates successfully correlated calculated vibrational modes with experimental IR and Raman spectra, establishing linear dependencies on the cation radius and mass. mdpi.com A similar approach for a series of Ln(hfac)₃ complexes could provide insights into how the vibrational modes of Y(hfac)₃ compare with its lanthanide counterparts.

The following table provides a representative assignment of calculated vibrational frequencies for Y(hfac)₃, based on studies of similar metal β-diketonate complexes.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)1650Symmetric C=O stretch
ν(C=C)1530Symmetric C=C stretch
ν(CF₃)1250Symmetric CF₃ stretch
ν(Y-O)450Symmetric Y-O stretch

Theoretical Predictions and Rationalization of Magnetic Exchange Interactions in Yttrium(III) Hexafluoroacetylacetonate Complexes with Paramagnetic Ligands

Yttrium(III) is a diamagnetic ion (d⁰ electronic configuration), making it an ideal "dummy" metal for studying magnetic exchange interactions between paramagnetic ligands within a coordination complex. By replacing a paramagnetic lanthanide ion with Y³⁺, the interactions between the ligands themselves can be isolated and studied both experimentally and theoretically.

A significant body of research has focused on complexes of the type Y(hfac)₃(NIT-R)₂, where NIT-R is a nitronyl nitroxide radical. nih.govacs.org These studies aim to understand the factors that govern the magnetic coupling (ferromagnetic or antiferromagnetic) between the two radical ligands.

A combined experimental and theoretical investigation of a series of Y(hfac)₃(NIT-R)₂ complexes revealed that both intramolecular and intermolecular interactions between the radical ligands are present. nih.govacs.org The nature and magnitude of these interactions were found to be highly dependent on the solid-state packing of the molecules. nih.govacs.org

State-of-the-art quantum-chemical calculations (CASSCF/DDCI) have been employed to rationalize the observed magnetic behaviors. nih.govacs.org These high-level calculations have demonstrated that the ancillary hfac ligands play a crucial role in mediating the magnetic interactions between the coordinated radicals. nih.govacs.org This is a significant finding, as the diamagnetic Y(hfac)₃ core is not merely a passive scaffold but an active participant in the superexchange pathway. The delocalization of some spin density onto the hfac ligands facilitates the communication between the radical centers. nih.govacs.org

The following table summarizes the key findings from computational studies on magnetic exchange in Y(hfac)₃-radical complexes.

Complex SystemKey Theoretical FindingReference
Y(hfac)₃(NIT-R)₂Existence of both intramolecular and intermolecular magnetic interactions between radical ligands. nih.govacs.org
Y(hfac)₃(NIT-R)₂The hfac ligands actively mediate the intramolecular magnetic exchange. nih.govacs.org
Y(hfac)₃(NIT-R)₂Wave function-based methods (CASSCF/DDCI) are necessary to accurately model the weak magnetic interactions. nih.govacs.org

These theoretical studies are vital for the rational design of molecular magnetic materials, where controlling the magnetic interactions between spin carriers is a primary objective.

Applications in Chemical Vapor Deposition Cvd and Atomic Layer Deposition Ald Using Yttrium Iii Hexafluoroacetylacetonate As a Precursor

Yttrium(III)Hexafluoroacetylacetonate as a Precursor for Thin Film Growth

The utility of this compound lies in its volatility, which allows it to be transported in a gaseous state into a reaction chamber to form adherent coatings on a substrate. google.com It is considered among the "second-generation" precursors for MOCVD applications, which are designed for enhanced stability and mass-transport properties. researchgate.net

The primary application of this compound in MOCVD is as a dopant source for creating multi-component oxide films. osti.govornl.gov Specifically, it has been studied for the deposition of Yttria-Stabilized Zirconia (YSZ) coatings by plasma-enhanced MOCVD (PE-MOCVD). osti.govornl.gov In this process, the precursor is vaporized and introduced into a reactor along with a zirconium precursor and oxygen, where they decompose on a heated substrate to form a YSZ film. osti.gov The goal is to incorporate a precise amount of yttria (Y₂O₃) into the zirconia (ZrO₂) matrix to control the film's crystal structure and properties. osti.govornl.gov

Atomic Layer Deposition (ALD) is a specialized CVD technique that offers exceptional control over film thickness and can produce highly conformal and homogeneous coatings on complex, high-aspect-ratio structures. azonano.comdrexel.edu The process involves sequential, self-limiting surface reactions. azonano.com While ALD is a powerful tool for depositing yttrium oxide (Y₂O₃) thin films for applications in microelectronics, the scientific literature predominantly focuses on other classes of yttrium precursors. harvard.edursc.orgmdpi.comrsc.orgsemanticscholar.orgresearchgate.net Studies on Y₂O₃ ALD frequently employ precursors such as yttrium tris(N,N′-diisopropylacetamidinate), tris(N,N′-diisopropyl-formamidinato)yttrium(III), and tris(sec-butylcyclopentadienyl)yttrium, which have demonstrated favorable thermal stability, reactivity, and lead to high-purity films. harvard.edursc.orgrsc.org

Deposition of Yttria-Stabilized Zirconia (YSZ) Thin Films

This compound has been specifically investigated as a precursor to introduce yttrium into zirconia films during PE-CVD to produce YSZ. osti.govornl.gov The incorporation of yttria is critical for stabilizing the desirable tetragonal or cubic phases of zirconia at room temperature, which are preferred for various applications over the monoclinic phase. osti.govornl.gov

Research comparing the efficiency of different yttrium precursors for YSZ deposition by PE-CVD has shown that this compound is the least efficient among those tested under specific conditions. osti.govornl.gov In a comparative study with Yttrium(III)acetylacetonate and Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate), this compound consistently incorporated the lowest concentration of yttria into the zirconia films across a temperature range of 500 to 800 °C. osti.govornl.gov The yttria concentration remained low, between 0.7 and 1.8 mol%, which was insufficient to achieve the fully stabilized cubic phase; typically, yttria content above 8 mol% is required for this stabilization. osti.govornl.govsigmaaldrich.com In contrast, Yttrium(III)acetylacetonate successfully achieved 15 mol% yttria incorporation at 800 °C, leading to a fully cubic structure. osti.govornl.gov

Precursor Efficiency for Yttria (Y₂O₃) Incorporation in YSZ Films at Various Deposition Temperatures osti.govornl.gov
Yttrium PrecursorY₂O₃ mol% at 500°CY₂O₃ mol% at 600°CY₂O₃ mol% at 700°CY₂O₃ mol% at 800°C
This compound~1.0~1.80.8~1.0
Yttrium(III)acetylacetonate~0.3~1.08.015.0
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)~1.02.84.86.8

The use of this compound as the yttrium source directly influences the resulting microstructure and crystalline phase of the deposited YSZ films. osti.govornl.gov Due to the low level of yttria incorporation (0.7–1.8 mol%), the films deposited using this precursor did not achieve the fully stabilized cubic phase. osti.govornl.gov Instead, the films were stabilized in the tetragonal phase across all tested deposition temperatures (500-800 °C). osti.govornl.gov This stabilization of the tetragonal phase, even at very low yttria concentrations, was attributed to the formation of very small crystallites, approximately 10 nm in size. osti.govornl.gov

Growth of Metal Oxide and Fluoride (B91410) Thin Films using this compound

Attempts to use this compound for the deposition of pure yttrium oxide (Y₂O₃) films via catalyst-enhanced CVD have been reported. acs.org However, the results indicated that this precursor is not ideal for producing pure oxide films. acs.org The deposited films were found to contain more fluoride than oxide, along with significant carbon impurities. acs.org The high fluorine content in the precursor molecule leads to the formation of mixed yttrium oxide-fluoride phases rather than the desired pure Y₂O₃. acs.org While yttrium fluoride (YF₃) is a valuable material for optical coatings, its deposition via CVD or ALD using this compound is not a commonly documented method; other techniques like physical vapor deposition or conversion from yttrium oxide are more frequently described. google.comresearchgate.netmerckgroup.com

Mechanisms and Characteristics of Yttrium Oxide Thin Film Deposition

The deposition of yttrium oxide (Y₂O₃) thin films via CVD or ALD generally involves the reaction of a volatile yttrium precursor with an oxygen source, such as water, ozone, or oxygen plasma, on a heated substrate. umbc.eduharvard.eduemdgroup.com The fundamental mechanism requires the adsorption and subsequent decomposition of the precursor on the surface, where its organic ligands are removed through reaction with the oxidant, leaving behind the desired inorganic film. umbc.edu

However, when Yttrium(III) hexafluoroacetylacetonate is used as the precursor for depositing yttrium oxide, the process is complicated by the high stability of the fluorine atoms in the hexafluoroacetylacetonate ligands. Research into catalyst-enhanced CVD has shown that Y(hfac)₃ is not an ideal precursor for pure Y₂O₃. Films grown using Y(hfac)₃ were found to contain more fluoride than oxide. acs.org This indicates that the fluorine from the ligands is readily incorporated into the growing film, resulting in the formation of mixed yttrium oxide-fluoride phases rather than pure yttrium oxide. acs.org Furthermore, these films also exhibited higher carbon impurity content compared to those deposited from fluorine-free precursors like Y(thd)₃. acs.org This suggests that the decomposition pathway of Y(hfac)₃ under typical oxide deposition conditions leads to incomplete ligand removal and significant fluorine and carbon contamination.

Deposition of Yttrium Fluoride Thin Films and Related Dielectric Properties

Given the tendency of Y(hfac)₃ to incorporate fluorine into films, it is a more logical candidate for the deposition of yttrium fluoride (YF₃) thin films. acs.org YF₃ is a valuable dielectric material due to its wide transparency range from ultraviolet (UV) to infrared (IR). researchgate.net

While direct deposition of YF₃ using Y(hfac)₃ is not extensively documented in the reviewed literature, ALD processes for other metal fluorides provide a model for how such a process would work. For instance, YF₃ thin films have been successfully grown by ALD using Y(thd)₃ (a related β-diketonate precursor) as the yttrium source and titanium tetrafluoride (TiF₄) as the fluorine source. researchgate.net This process yielded polycrystalline, orthorhombic YF₃ films at deposition temperatures between 225 °C and 325 °C. researchgate.net The key electrical property of these films was their dielectric permittivity, which was measured to be around 6. researchgate.net

An alternative, two-step method for forming YF₃ films involves first depositing a yttrium oxide film via ALD, and then converting it to yttrium fluoride by exposing the film to a fluorine source at an elevated temperature. google.com This post-deposition fluorination process can produce high-purity YF₃ films. google.com The inherent fluorine content of Y(hfac)₃ makes it a promising single-source precursor for direct YF₃ deposition, although optimal process conditions would need to be developed to ensure complete conversion and minimize oxide or carbon impurities.

Volatility, Thermal Stability, and Mass-Transport Properties of Yttrium(III) Hexafluoroacetylacetonate Precursors for Vapor Phase Processes

The suitability of a precursor for CVD and ALD is critically dependent on its physical properties, namely its volatility and thermal stability. Yttrium(III) hexafluoroacetylacetonate exhibits remarkable volatility, a key advantage for vapor phase processes as it allows for efficient precursor delivery to the reactor at relatively low temperatures. osti.gov

Thermogravimetric analysis (TGA) reveals that Y(hfac)₃ has the fastest weight loss among common yttrium β-diketonate precursors. osti.gov It loses 91% of its mass in the temperature range of 100 to 350 °C, indicating a lower decomposition temperature compared to its counterparts. osti.gov The final decomposition temperature is noted to be 350 °C. osti.gov This contrasts with Y(tmhd)₃, which undergoes a 94% weight loss from 70 to 400 °C, and Y(acac)₃, which shows a more gradual 70% weight loss up to 550 °C. osti.gov

While high volatility is desirable, the precursor must also be thermally stable enough to be transported to the substrate without premature decomposition in the gas phase. Mass spectrometric analysis indicates that Y(hfac)₃ decomposes to form dimeric molecules, suggesting a higher reactivity than the more thermally stable Y(tmhd)₃. osti.gov This reactivity can influence the mass transport of chemical species to the substrate, potentially affecting film uniformity and composition. The process of mass transport in CVD is governed by the diffusion of reactant species through a thermal boundary layer above the substrate and the subsequent chemical reactions on the surface. researchgate.nettudelft.nl The specific decomposition products of Y(hfac)₃ will dictate the nature of the diffusing species and their surface reaction kinetics.

Thermal Properties of Yttrium β-Diketonate Precursors
PrecursorDecomposition Temperature (°C)Weight Loss ProfileDecomposition Products (from Mass Spectrometry)
This compound (Y(hfac)₃)35091% loss from 100-350°CDimeric molecules
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃)40094% loss from 70-400°CMolecular ion ([YL₃]⁺), high thermal stability
Yttrium(III)acetylacetonate (Y(acac)₃)55070% loss from 50-550°CMonomeric molecules

Comparative Analysis with Other Organometallic Yttrium Precursors in CVD/ALD Processes (e.g., Y(acac)₃, Y(tmhd)₃)

The performance of Yttrium(III) hexafluoroacetylacetonate as a precursor is best understood through a comparative analysis with other common organometallic yttrium compounds, such as Yttrium(III) acetylacetonate (B107027) (Y(acac)₃) and Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃). A study comparing these three precursors for the deposition of yttria-stabilized zirconia (YSZ) coatings via plasma-enhanced CVD (PE-CVD) highlights their distinct behaviors. osti.gov

In this comparative study, Y(hfac)₃ was found to be the least efficient precursor for incorporating yttria into the films across a wide range of deposition temperatures (500–800 °C). osti.gov The concentration of yttria achieved with Y(hfac)₃ remained low, at approximately 0.7–1.8 mol%. osti.gov

In contrast, the other precursors showed stronger temperature-dependent efficiencies. Y(tmhd)₃ was the most effective dopant at lower temperatures (500–600 °C), yielding the highest yttria concentration of 1–2.7 mol%. osti.gov At higher temperatures (700–800 °C), Y(acac)₃ proved to be significantly more efficient, introducing twice as much yttria (8–15 mol%) as Y(tmhd)₃. osti.gov

These differences in efficiency are directly linked to the thermal stability and decomposition characteristics of the precursors. osti.gov The high volatility and lower thermal stability of Y(hfac)₃ likely result in its rapid decomposition and potential depletion from the gas phase before it can effectively contribute to film growth on the substrate, especially at higher temperatures where its concentration in the film actually decreased. osti.gov Conversely, the greater thermal stability of Y(acac)₃ allows it to provide a more consistent supply of reactive species at elevated temperatures, leading to higher yttria incorporation. osti.gov

Comparative Performance of Yttrium Precursors in PE-CVD
PrecursorOptimal Temperature Range for Yttria DopingYttria Concentration Achieved (mol%)Key Characteristics
This compound (Y(hfac)₃)N/A (Inefficient across range)~0.7 - 1.8Least efficient; high volatility, low thermal stability.
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃)500 - 600 °C~1.0 - 2.8Most efficient at lower temperatures.
Yttrium(III)acetylacetonate (Y(acac)₃)700 - 800 °C~8.0 - 15.0Most efficient at higher temperatures; higher thermal stability.

Luminescence and Photophysical Research of Yttrium Iii Hexafluoroacetylacetonate Systems

Luminescence Properties of Yttrium(III)Hexafluoroacetylacetonate Complexes with Luminescent Ligands

For instance, when [Y(hfac)₃] is complexed with ancillary chromophoric ligands, such as 1,10-phenanthroline (B135089) or its derivatives, the resulting complex can exhibit strong luminescence. researchgate.net The photophysical properties of these complexes are largely determined by the nature of the luminescent ligand. The absorption of light promotes the ligand to an excited singlet state, and subsequent emission occurs as the ligand relaxes to its ground state. The role of the Y(III) ion is primarily structural, creating a rigid framework that can minimize non-radiative decay pathways for the ligand, potentially enhancing its emission quantum yield compared to the free ligand. The study of such complexes provides insights into how the coordination environment affects the photophysical behavior of organic chromophores.

Energy Transfer Mechanisms in Doped Systems Involving Yttrium(III)

Yttrium(III) hexafluoroacetylacetonate is extensively used in systems where energy transfer processes are fundamental to the generation of light. These mechanisms are critical for applications like solid-state lighting and biological imaging.

The "antenna effect" is a well-established mechanism for sensitizing the luminescence of lanthanide ions that have weak light absorption capabilities. researchgate.net In this process, an organic ligand with a large absorption cross-section, known as the antenna, absorbs incident light and transfers the excitation energy to a central metal ion. rsc.orgnih.gov

In systems based on Yttrium(III) hexafluoroacetylacetonate, the hexafluoroacetylacetonate (hfac) ligand itself can function as an antenna. When the host material, composed of [Y(hfac)₃], is doped with an emissive lanthanide ion (Ln³⁺) such as Europium(III) or Terbium(III), the following sequence occurs nih.gov:

The hfac ligand absorbs UV light, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).

Through a process called intersystem crossing, facilitated by the presence of the heavy metal ions, the ligand efficiently transitions from the S₁ state to a lower-energy triplet state (T₁).

If the energy of the ligand's T₁ state is appropriately matched and slightly higher than an emissive energy level of the doped Ln³⁺ ion, the energy is transferred from the ligand to the metal ion.

The excited Ln³⁺ ion then relaxes by emitting light with its characteristic sharp, line-like emission bands.

This ligand-to-metal energy transfer (LMET) makes it possible to excite the dopant ions efficiently, circumventing their low absorption cross-sections. researchgate.net

In materials where a Yttrium(III) hexafluoroacetylacetonate-based host is co-doped with multiple types of rare-earth ions, energy transfer can also occur between the metal ions. The Y³⁺ ion, being non-emissive, plays an indirect but crucial role by controlling the lattice structure and the distance between the dopant ions.

A phenomenon known as "co-luminescence" has been observed where the presence of inert ions like Y³⁺, Gd³⁺, or La³⁺ can enhance the luminescence intensity of an emissive ion like Eu³⁺ in a β-diketonate complex. nih.gov This enhancement can be attributed to several factors:

Structural Isolation : The Y³⁺ ions can effectively separate the emissive Eu³⁺ ions, reducing concentration quenching which occurs when emitters are too close to each other.

Energy Migration : In systems with a sensitizer (B1316253) ion (e.g., Ce³⁺) and an activator ion (e.g., Eu³⁺), an intermediate ion like Tb³⁺ can act as an energy carrier or bridge. rsc.org While Y³⁺ does not participate directly in the energy cascade, its presence in the host lattice dictates the feasibility and efficiency of such multi-step transfers. For example, energy transfer from Tb³⁺ to Eu³⁺ is a well-documented process responsible for tunable emission characteristics in various hosts. nih.gov

The efficiency of metal-to-metal energy transfer is highly dependent on the spectral overlap between the emission band of the sensitizer ion and the absorption band of the activator ion, as well as the physical distance between them.

Role of this compound as a Non-Emitting Host or Sensitizer in Luminescent Materials

One of the most important applications of Yttrium(III) compounds in luminescence is as a host material for phosphors. nih.gov Yttrium(III) hexafluoroacetylacetonate can serve as a precursor for the synthesis of such materials, for example, in the production of yttria-stabilized zirconia (YSZ) thin films. ornl.govosti.gov

The suitability of yttrium-based compounds as hosts stems from several key properties nih.gov:

Optical Transparency : The Y³⁺ ion does not have 4f electron shells, meaning it lacks the electronic transitions that cause absorption in the UV-visible range, making the host transparent to the light emitted by the dopants.

Chemical Similarity : The ionic radius and chemical properties of Y³⁺ are very similar to those of many luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺). This allows for easy substitution of Y³⁺ ions with activator ions in the crystal lattice without significant distortion.

Structural Stability : Yttrium oxides and other yttrium-based lattices are often physically robust and thermally stable.

In these contexts, [Y(hfac)₃] acts as a component of a non-emissive host matrix. The sensitization of the luminescent dopant is achieved through the antenna effect of the hfac ligand or via energy transfer from a co-doped sensitizer ion, rather than from the yttrium ion itself.

Photophysical Studies in Solution and Solid State for this compound-Derived Materials

The photophysical properties of luminescent materials derived from Yttrium(III) hexafluoroacetylacetonate are highly dependent on their physical state.

In Solution : When dissolved, the luminescent complexes are subject to interactions with solvent molecules. Coordinating solvents can bind to the central metal ion, introducing non-radiative decay pathways that quench luminescence. researchgate.net For instance, the high-frequency vibrations of O-H or C-H bonds in solvent molecules can effectively dissipate the excited-state energy of the complex, reducing its luminescence quantum yield and lifetime. researchgate.net Consequently, the photophysical performance of these complexes is often superior in non-coordinating solvents. researchgate.net

In the Solid State : In a solid matrix, such as a crystal, powder, or thin film, the luminescent centers are held in a more rigid environment. This rigidity restricts vibrational motions that would otherwise lead to non-radiative energy loss. As a result, materials derived from [Y(hfac)₃] typically exhibit significantly higher luminescence quantum yields and longer excited-state lifetimes in the solid state compared to in solution. The solid matrix protects the emissive centers from solvent-induced quenching, leading to more efficient light emission.

Table 1: Comparison of Photophysical Properties in Solution vs. Solid State
PropertySolution StateSolid State
Luminescence Quantum YieldGenerally lower due to solvent quenching and vibrational deactivation.Generally higher due to increased rigidity and absence of solvent quenching.
Excited-State LifetimeShorter, as non-radiative decay pathways are more prevalent.Longer, as non-radiative decay is suppressed.
Environmental SensitivityHighly sensitive to solvent polarity, viscosity, and coordinating ability.Less sensitive to the external environment; properties are dictated by the host matrix.
Key Deactivation PathwayVibrational quenching from solvent molecules (e.g., O-H, N-H, C-H oscillators).Multi-phonon relaxation through the host lattice vibrations.

Temperature-Dependent Luminescence Behavior and its Potential for Sensing Applications

The luminescence of materials is often sensitive to temperature, a property that can be exploited for non-contact thermometry. As temperature increases, the probability of non-radiative decay processes also increases, typically causing a decrease in luminescence intensity and a shortening of the excited-state lifetime. This phenomenon is known as thermal quenching.

For materials based on Yttrium(III) hexafluoroacetylacetonate doped with specific lanthanide ions, temperature can be measured with high precision using the fluorescence intensity ratio (FIR) technique. researchgate.net This method relies on dopant ions, such as Er³⁺ or Dy³⁺, that possess two closely spaced ("thermally coupled") excited energy levels. Following excitation, the populations of these two levels are governed by the Boltzmann distribution, which is temperature-dependent. The ratio of the intensities of the emission lines originating from these two levels is therefore a direct function of the absolute temperature. researchgate.net

This ratiometric approach is highly advantageous because it does not depend on the absolute intensity of the luminescence, making the measurement insensitive to fluctuations in excitation power or detector efficiency. mdpi.com A Yttrium(III) hexafluoroacetylacetonate-based host provides a stable and inert matrix for these sensor ions, making it a promising platform for developing advanced optical temperature sensors.

Table 2: Example of Temperature-Dependent Luminescence Data for a Hypothetical Doped System
Temperature (K)Emission Intensity from Level 1 (Arb. Units)Emission Intensity from Level 2 (Arb. Units)Fluorescence Intensity Ratio (I₂/I₁)
30010001500.150
3509202300.250
4008303150.380
4507403950.534
5006504600.708

Catalytic Applications and Mechanistic Investigations of Yttrium Iii Hexafluoroacetylacetonate

Exploration of Yttrium(III)Hexafluoroacetylacetonate as a Catalyst in Organic Synthesis Reactions

Yttrium(III) hexafluoroacetylacetonate, a coordination complex of the rare-earth metal yttrium, has been explored as a catalyst in various organic synthesis reactions, primarily leveraging its properties as a Lewis acid. The catalytic activity of yttrium compounds, in general, is well-documented, particularly in the realm of polymerization. While specific research focusing exclusively on the hexafluoroacetylacetonate derivative across a wide spectrum of organic reactions is somewhat limited, its utility can be inferred from the broader context of yttrium catalysis.

The primary application of yttrium catalysts in organic synthesis is in polymerization reactions. Yttrium complexes, particularly those with bulky ligands, have demonstrated high activity and stereoselectivity in the ring-opening polymerization (ROP) of cyclic esters to produce polyesters. These reactions are of significant interest due to the biodegradable nature of the resulting polymers. The catalytic cycle for the ROP of lactones by yttrium complexes typically involves the coordination of the monomer to the yttrium center, followed by nucleophilic attack of an initiator (such as an alkoxide) on the carbonyl carbon of the lactone, leading to ring opening and chain propagation.

While direct, comprehensive studies on Yttrium(III) hexafluoroacetylacetonate in a diverse range of organic reactions are not extensively reported in the literature, its potential as a Lewis acid catalyst suggests applicability in reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and other cycloaddition reactions. numberanalytics.com The electron-withdrawing nature of the hexafluoroacetylacetonate ligands enhances the Lewis acidity of the yttrium center, making it a promising candidate for catalyzing reactions that involve the activation of carbonyl groups or other Lewis basic substrates.

Mechanistic Studies of Catalytic Pathways Mediated by this compound

Detailed mechanistic studies specifically elucidating the catalytic pathways mediated by Yttrium(III) hexafluoroacetylacetonate are not widely available in peer-reviewed literature. However, the mechanism of its catalytic action can be largely understood through the principles of Lewis acid catalysis. The yttrium ion in the complex acts as an electron acceptor (Lewis acid), coordinating to electron-rich centers (Lewis bases) in the substrate molecules, thereby activating them towards subsequent reactions.

In the context of polymerization, which is the most studied application for yttrium catalysts, the mechanism generally follows a coordination-insertion pathway. For the ring-opening polymerization of cyclic esters, the proposed mechanism involves the following key steps:

Initiation: An initiator, often an alkoxide group attached to the yttrium center, initiates the polymerization.

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic yttrium center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The initiator group attacks the activated carbonyl carbon, leading to the opening of the ester ring.

Propagation: The newly formed alkoxide end of the opened monomer then acts as the nucleophile for the next incoming monomer, continuing the chain growth.

The nature of the ligands surrounding the yttrium center plays a crucial role in modulating the catalytic activity and selectivity. The hexafluoroacetylacetonate ligands, with their strong electron-withdrawing fluorine atoms, are expected to enhance the Lewis acidity of the yttrium center, potentially leading to higher catalytic activity. However, they can also influence the steric environment around the metal center, which can affect the stereoselectivity of the polymerization.

For other potential organic reactions, the mechanism would similarly involve the initial coordination of a substrate's Lewis basic site (e.g., a carbonyl oxygen, a nitrogen atom, or a π-system) to the yttrium center. This activation step would then facilitate the subsequent bond-forming or bond-breaking steps of the reaction. Further research, including kinetic studies and computational modeling, is needed to provide a more detailed and specific understanding of the catalytic pathways mediated by Yttrium(III) hexafluoroacetylacetonate.

Role in the Fabrication of Carbon Nanostructures via Chemical Vapor Deposition

The application of Yttrium(III) hexafluoroacetylacetonate in the fabrication of carbon nanostructures via Chemical Vapor Deposition (CVD) is not well-documented in the scientific literature. CVD is a widely used technique for the synthesis of various carbon nanomaterials, including carbon nanotubes (CNTs) and graphene. nih.gov The process typically involves the decomposition of a carbon-containing precursor gas at elevated temperatures in the presence of a catalyst.

While Yttrium(III) hexafluoroacetylacetonate is known as a precursor for the deposition of yttrium-containing thin films, such as yttria (Y₂O₃), its specific role as a catalyst or precursor for the growth of carbon nanostructures is not established. In a related application, Yttrium(III) hexafluoroacetylacetonate has been used in plasma-enhanced chemical vapor deposition (PE-CVD) to produce yttria-stabilized zirconia (YSZ) coatings.

The synthesis of carbon nanostructures via CVD is highly dependent on the choice of catalyst, which is typically a transition metal such as iron, cobalt, or nickel. These metals have the appropriate carbon solubility and catalytic activity to facilitate the nucleation and growth of graphitic structures. While rare-earth elements like yttrium are not conventional catalysts for CNT growth, there is ongoing research into new catalytic systems.

It is conceivable that Yttrium(III) hexafluoroacetylacetonate could be used as a precursor to form yttrium oxide nanoparticles in situ, which could then potentially act as a support for a primary growth catalyst or, less likely, as a catalyst themselves under specific CVD conditions. However, without specific research demonstrating this application, its role in the fabrication of carbon nanostructures remains speculative.

Nanomaterials Synthesis and Engineering Utilizing Yttrium Iii Hexafluoroacetylacetonate

Application of Yttrium(III) Hexafluoroacetylacetonate in the Synthesis of Nanoparticles

Yttrium(III) hexafluoroacetylacetonate serves as a valuable precursor for the synthesis of yttrium oxide (Y2O3) nanoparticles through various methods, including thermal decomposition and chemical vapor deposition techniques. The fluorinated acetylacetonate (B107027) ligands in the complex contribute to its volatility, a crucial characteristic for vapor-phase synthesis routes.

In thermal decomposition processes, Yttrium(III) hexafluoroacetylacetonate is heated in a controlled environment, leading to the breakdown of the complex and the subsequent formation of yttrium oxide nuclei. The precise control of temperature, pressure, and atmosphere during decomposition allows for the synthesis of nanoparticles with specific sizes and crystalline structures. For instance, the thermal decomposition of a novel yttrium(III) complex, [Y(Cup)2(Gly)∙2H2O], at a relatively low temperature of 400°C yielded pure yttrium oxide (Y2O3) nanoparticles with a consistent spherical morphology. orientjchem.org

While direct solution-based synthesis of yttrium oxide nanoparticles using Yttrium(III) hexafluoroacetylacetonate is less commonly detailed in readily available literature, its utility in vapor deposition methods for creating nanoparticle assemblies and thin films is more established.

Directed Synthesis of Nanoparticles with Tailored Optical Properties

The choice of precursor in nanoparticle synthesis can significantly influence the resulting material's optical properties. While direct studies detailing the specific impact of Yttrium(III) hexafluoroacetylacetonate on the optical characteristics of standalone Y2O3 nanoparticles are not extensively documented, the principles of precursor chemistry suggest a significant role. The purity of the resulting yttrium oxide, facilitated by the clean decomposition of the hexafluoroacetylacetonate precursor, is crucial for achieving desired optical performance, as impurities can act as quenching centers for luminescence.

Yttrium oxide is a well-known host material for various rare-earth dopants used in phosphors and other luminescent materials. The use of a high-purity precursor like Yttrium(III) hexafluoroacetylacetonate can lead to a more uniform incorporation of dopant ions into the yttria host lattice, thereby enhancing the efficiency and color purity of the resulting phosphors. The optical properties of yttrium-based nanomaterials, such as yttrium iron garnet, can be tailored by doping with different cations, which affects their transparency and Faraday rotation. nih.gov Similarly, the optical properties of hydrogenated yttrium nanoparticles are tunable by hydrogen incorporation. researchgate.net

Fabrication of Ceramic Nanomaterials and Coatings using Yttrium(III) Hexafluoroacetylacetonate as a Precursor

Yttrium(III) hexafluoroacetylacetonate has been investigated as a precursor in chemical vapor deposition (CVD) techniques, particularly plasma-enhanced CVD (PE-CVD), for the fabrication of yttrium-containing ceramic coatings. These coatings, such as yttria-stabilized zirconia (YSZ), are of significant interest for applications requiring high thermal stability and corrosion resistance.

A comparative study of different organometallic yttrium precursors for the production of YSZ coatings by PE-CVD revealed that Yttrium(III) hexafluoroacetylacetonate (referred to as Y(acacF6)3 in the study) was the least efficient in incorporating yttria into the zirconia matrix compared to other precursors like Yttrium(III) acetylacetonate and Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate). At deposition temperatures between 500 and 800 °C, it resulted in a low concentration of yttria, ranging from approximately 0.7 to 1.8 mol%. researchgate.net

Despite its lower efficiency in this specific application, the use of fluorinated precursors can sometimes offer advantages in terms of lower deposition temperatures or different film morphologies, depending on the specific CVD process parameters. The data from the comparative study is summarized in the table below.

Deposition Temperature (°C)PrecursorYttria Concentration (mol%)Carbon Content (at.%)Resulting Zirconia Phase
500 - 600Y(tmhd)31 - 2.76.4 - 5.6Tetragonal
700 - 800Y(acac)38 - 155.4 - 3Cubic (at 800°C)
500 - 800Y(acacF6)30.7 - 1.83.6 - 8.2Tetragonal

This table presents data from a comparative study on yttrium precursors for YSZ coatings. researchgate.net

Control over Nanostructure Morphology and Composition through Precursor Design

The design of the precursor molecule itself is a powerful tool for controlling the morphology and composition of the resulting nanostructures. The ligands attached to the central metal atom can influence the precursor's reactivity, decomposition pathway, and interaction with the substrate or growing nanoparticle surface.

While specific studies detailing extensive morphological control of yttrium oxide nanostructures solely through the use of Yttrium(III) hexafluoroacetylacetonate are limited, the general principle holds true. The choice of precursor is a critical factor in determining the final morphology of yttrium oxide nanoparticles, with different precursors leading to the formation of sheets, rods, needles, and tubes under varying hydrothermal conditions. nii.ac.jp For example, in the synthesis of yttrium oxide nanoparticles, the particle morphology can be improved by varying the precursor solution. semanticscholar.org

The fluorinated nature of the hexafluoroacetylacetonate ligand in Yttrium(III) hexafluoroacetylacetonate can influence the surface energy and growth kinetics of the forming nanoparticles, potentially leading to different morphologies compared to non-fluorinated precursors. Further research focusing on the systematic variation of ligands in yttrium precursors, including hexafluoroacetylacetonate, is needed to fully elucidate their role in directing the morphology of yttrium-based nanostructures.

Coordination Polymer and Supramolecular Assembly Research Involving Yttrium Iii Hexafluoroacetylacetonate

Design and Synthesis of Yttrium(III)Hexafluoroacetylacetonate-Based Coordination Polymers and Frameworks

The design of coordination polymers and frameworks using Y(hfac)3 as a precursor revolves around the principles of crystal engineering and coordination-driven self-assembly. In this strategy, the Y(hfac)3 unit typically acts as a metal node. The hexafluoroacetylacetonate (hfac) ligands can remain coordinated to the yttrium center, satisfying its coordination number and acting as charge-balancing, terminal ligands. To form an extended polymer or framework, multitopic organic ligands, often referred to as linkers or bridging ligands, are introduced. These linkers possess two or more coordination sites that can bind to multiple yttrium centers, propagating the structure in one, two, or three dimensions.

The synthesis of these materials often involves the reaction of a hydrated form of yttrium(III) hexafluoroacetylacetonate, such as Y(C₅HF₆O₂)₃ · 2H₂O, with a selected organic linker in an appropriate solvent system. Solvothermal or hydrothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures to promote the crystallization of the desired product. More environmentally sustainable mechanochemical approaches, such as ball milling, have also been investigated for the synthesis of Ln(hfac)₃(H₂O)x precursors (where Ln is a lanthanide like yttrium), which can increase reproducibility and reduce solvent waste. nih.govnih.gov

While direct use of Y(hfac)3 is a primary route, related yttrium precursors are also utilized to generate similar frameworks. For instance, yttrium salts like Y(NO₃)₃·6H₂O can be reacted with mixed functional ligands to create complex yttrium-based coordination polymers. The principles of ligand design are crucial; ligands containing aromatic groups or conjugated moieties are often selected to impart specific photoluminescent properties to the resulting material through the "antenna effect." nih.gov

A notable example in the broader lanthanide series, which shares chemical similarities with yttrium, is the synthesis of a metal-organic cage (a discrete, cage-like molecule rather than an extended polymer) composed of ytterbium(III) hexafluoroacetylacetonate (Yb(hfa)3) complexes and a porphyrin-based linker. nii.ac.jp This demonstrates the utility of Ln(hfa)3 units in assembling complex, functional architectures through coordination with multidentate ligands. nii.ac.jp

Table 1: Synthetic Strategies for Yttrium-Based Coordination Architectures
Yttrium PrecursorLinker/Co-ligand TypeSynthetic MethodResulting Structure Type
Y(hfac)₃·xH₂OMultitopic Organic LinkersSolvothermal/HydrothermalCoordination Polymer / MOF
Y(NO₃)₃·6H₂OMixed Functional Ligands (e.g., Sulfonate-Phenol)HydrothermalDinuclear Complex / 1D Chain
Yttrium(III) SaltsVanillin and AsparagineSolvothermalCoordination Polymer Micro/Nanospheres
Ln(hfac)₃(H₂O)xN/A (Precursor Synthesis)Mechanochemical (Ball Milling)Hydrated Precursor Complex

Investigation of Self-Assembly Processes in Solution and Solid State for Ordered Structures

The formation of ordered structures from Y(hfac)3 and organic linkers is governed by self-assembly processes occurring in both the solution and solid states. In solution, coordination-driven self-assembly is the dominant mechanism. nii.ac.jp This involves the reversible formation of coordination bonds between the yttrium(III) ions and the linker molecules, allowing for "error correction" and leading to the thermodynamically most stable, well-ordered crystalline product. The dynamic behavior of yttrium complexes in solution has been observed, with some systems showing the presence of multiple isomers that can interconvert. nsf.gov

π-π Stacking: When aromatic linkers are used, the planar aromatic rings can stack on top of each other, which is a significant driving force for organization. In one documented yttrium complex, dinuclear structural units were connected by π-π stacking interactions between phenanthroline molecules, resulting in a one-dimensional chain structure.

Hydrogen Bonding: Although less prevalent with the fluorinated hfac ligand, hydrogen bonding can be significant if the bridging linkers or solvent molecules contain hydrogen-bond donor and acceptor sites.

C—H···F Interactions: The abundance of fluorine atoms on the hfac ligands makes interactions with C-H bonds on adjacent molecules a potentially important factor in the crystal packing of these materials.

Engineering of Supramolecular Architectures with Tunable Properties

A significant motivation for using Y(hfac)3 in supramolecular chemistry is the ability to engineer architectures with specific, tunable properties. By carefully selecting the constituent components (the metal node and organic linkers), researchers can control the final material's characteristics, such as luminescence, porosity, and morphology. tue.nl

Luminescence is a particularly well-studied property of lanthanide and yttrium-based coordination materials. nih.gov The organic linkers can act as "antennas," absorbing light energy and transferring it to the metal center, which then emits light at its characteristic wavelength. acs.org The properties of Y(hfac)3-based materials can be tuned in several ways:

Ligand Functionalization: Modifying the organic linker allows for fine-tuning of the electronic properties and, consequently, the luminescence color and intensity of the final framework. researchgate.net

Host-Guest Interactions: The porosity of coordination frameworks can be engineered to accommodate guest molecules. The interaction between the host framework and the guest molecule can alter the material's properties. A prime example is a metal-organic cage built from Yb(hfa)3 that exhibits "turn-on" near-infrared (NIR) fluorescence upon the inclusion of specific planar aromatic guest molecules. nii.ac.jp The tight packing between the host and guest enhances luminescence by suppressing non-radiative decay pathways. nii.ac.jp

Table 2: Examples of Tunable Properties in Y(hfac)₃-Related Architectures
PropertyTuning MechanismExample SystemOutcome
LuminescenceHost-Guest InteractionYb(hfa)₃-Porphyrin CageTurn-on NIR fluorescence upon guest binding. nii.ac.jp
MorphologyReactant ConcentrationY(III)-Vanillin/Asparagine CPsControl over the formation of micro/nanospheres. nih.gov
Emission ColorLigand Design ("Antenna Effect")General Ln-MOFsSensitization of metal-centered emission by organic linkers. acs.org

Utilization of Bridging Ligand Strategies for Constructing Multi-Dimensional this compound Architectures

To construct multi-dimensional architectures from Y(hfac)3, the use of bridging ligands is essential. A bridging ligand is a polydentate ligand that can connect two or more metal centers simultaneously. uleth.ca While the hfac ligands are typically terminal (binding to a single yttrium ion), the bridging ligands form the covalent backbone of the coordination polymer, extending the structure in space.

The dimensionality of the final architecture—a 1D chain, a 2D layer, or a 3D framework—is directly influenced by the geometry and connectivity of the bridging ligand.

1D Chains: Linear or bent ditopic ligands often lead to the formation of one-dimensional chains. For example, a new yttrium complex was synthesized where dinuclear yttrium units, internally bridged by sulfonate-phenol ligands (H₂Dhbds²⁻), are further linked into a 1D chain via π-π stacking.

2D Layers and 3D Frameworks: Using tritopic or tetratopic ligands, which can connect to three or four metal centers, respectively, allows for the construction of higher-dimensional 2D sheets or complex 3D frameworks. The specific angles between the coordinating groups on the linker dictate the topology of the resulting network.

Various functional groups can be incorporated into bridging ligands to facilitate coordination to the yttrium center. Carboxylates, pyridyls, phosphonates, and phenol groups are commonly used. A dimeric yttrium complex has been synthesized where two yttrium centers are bridged by two phenoxide groups. nsf.gov While less common for acetylacetonate-type ligands, it has been shown in other metal systems that the acetylacetonate (B107027) ligand itself can adopt an unusual bridging mode through its central γ-carbon atom in addition to its standard oxygen-donor coordination, highlighting the versatility of this ligand family. nih.gov The strategic selection of bridging ligands is therefore the primary tool for chemists to control the dimensionality and topology of coordination polymers derived from Y(hfac)3.

Future Directions and Emerging Research Areas for Yttrium Iii Hexafluoroacetylacetonate

Development of Novel Yttrium(III)Hexafluoroacetylacetonate Derivatives with Enhanced Properties

The performance of this compound as a precursor in deposition processes is intrinsically linked to its chemical structure. Future research is focused on the strategic design of novel derivatives to enhance properties such as volatility, thermal stability, and reactivity. By modifying the ligand structure, researchers can fine-tune the compound's physical and chemical characteristics to meet the specific demands of advanced fabrication techniques like Atomic Layer Deposition (ALD).

One promising avenue is the synthesis of heteroleptic compounds, where the hexafluoroacetylacetonate ligands are partially substituted with other functional groups, such as formamidinates or cyclopentadienyl (B1206354) ligands. This approach has been shown to improve the thermal properties of yttrium precursors, which is crucial for achieving high-quality thin films. For example, the synthesis of yttrium complexes with salicylic (B10762653) acid derivatives has demonstrated that altering the ligand environment can significantly change the stability of the resulting compound. tubitak.gov.trresearchgate.net The goal is to create precursors that are more stable at delivery temperatures but decompose cleanly and efficiently at the desired deposition temperature.

Research in this area will likely involve:

Ligand Modification: Introducing different alkyl or functional groups to the hexafluoroacetylacetonate backbone to alter steric hindrance and electronic effects.

Synthesis of Heteroleptic Complexes: Combining hexafluoroacetylacetonate with other ligands to create precursors with tailored thermal profiles.

Adduct Formation: The addition of neutral donor ligands to saturate the coordination sphere of the yttrium ion, potentially leading to more stable and volatile monomeric species.

These modifications aim to overcome challenges such as premature decomposition and to provide more precise control over film growth, composition, and morphology in applications like yttria-stabilized zirconia (YSZ) and other functional oxides. ornl.govbohrium.com

Advanced In Situ Characterization Techniques for Understanding Dynamic Processes

A deeper understanding of the chemical and physical processes that occur during the deposition of materials from this compound is critical for process optimization and the rational design of new materials. Advanced in situ characterization techniques, which allow for real-time monitoring of the deposition process, are becoming indispensable tools for researchers. These methods provide invaluable insights into reaction mechanisms, precursor decomposition pathways, and the evolution of film microstructure. nasa.govumn.edu

Future research will increasingly rely on a suite of in situ techniques to probe the dynamic environment of Chemical Vapor Deposition (CVD) and ALD reactors. For instance, techniques like in situ X-ray diffraction can monitor the crystallographic phase and strain of a film as it grows. researchgate.net This is particularly important for depositing crystalline materials like YSZ, where achieving the correct phase is essential for its properties. ornl.govbohrium.com

Key emerging techniques and their potential applications include:

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): To study the surface chemistry of the growing film and understand the interaction of the precursor with the substrate under realistic process conditions.

In Situ Transmission Electron Microscopy (TEM): To visualize the nucleation and growth of nanoparticles and thin films at the nanoscale, providing direct observation of morphological evolution.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: To identify gas-phase species and surface adsorbates, offering clues about the decomposition reactions of the yttrium precursor. csic.es

By combining data from these and other techniques, researchers can build a comprehensive picture of the deposition process, from the initial adsorption of the precursor to the final film structure. This knowledge is crucial for controlling film properties and developing more efficient and reliable manufacturing processes.

Integration of this compound into Multifunctional Materials Systems

This compound is a vital precursor for depositing yttrium-containing thin films, which are integral components of various multifunctional materials. numberanalytics.com A significant area of ongoing and future research is the integration of these films into more complex material systems to create devices with novel or enhanced functionalities.

A primary application is in the fabrication of yttria-stabilized zirconia (YSZ), a ceramic material with exceptional thermal stability and ionic conductivity. YSZ coatings, deposited using precursors like this compound, are used as thermal barrier coatings in gas turbines and as solid electrolytes in fuel cells. ornl.govosti.gov Future work will focus on optimizing the deposition process to create YSZ layers with superior performance and durability. A comparative study of different yttrium precursors for producing YSZ coatings via plasma-enhanced chemical vapor deposition (PE-CVD) found that this compound was the least efficient in incorporating yttria compared to Yttrium(III)acetylacetonate and Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate) under the tested conditions. ornl.govbohrium.com

Another emerging application is the use of yttrium as a dopant to enhance the properties of other materials. For example, yttrium doping has been shown to be highly effective in stabilizing the ferroelectric phase in hafnium oxide (HfO₂) thin films, which is a promising material for next-generation memory devices. icmab.es Research in this area will explore how the controlled introduction of yttrium, via precursors like its hexafluoroacetylacetonate salt, can be used to tune the electronic, optical, and magnetic properties of a wide range of host materials.

Table 1: Yttria Content in YSZ Coatings from Different Precursors at Various Temperatures
Deposition Temperature (°C)Y(acacF₆)₃ (mol% Y₂O₃)Y(tmhd)₃ (mol% Y₂O₃)Y(acac)₃ (mol% Y₂O₃)
500~0.7-1.0~0.3-1.0~0.3-1.0
600~1.82.8-
7000.84.88.0
800-6.815.0

Data sourced from a comparative study on yttrium precursors for YSZ coatings. osti.gov

Interplay of Theoretical Predictions and Experimental Validation in Material Design and Discovery

The combination of computational modeling and experimental synthesis represents a powerful paradigm for accelerating the design and discovery of new materials and processes. In the context of this compound, theoretical predictions are becoming increasingly vital for guiding experimental efforts.

Density Functional Theory (DFT) is a key computational tool used to investigate the fundamental properties of precursor molecules. rsc.org DFT calculations can predict the geometric and electronic structures of different this compound derivatives, their thermal stability, and their likely decomposition pathways. researchgate.netnih.gov This theoretical insight allows researchers to screen potential new precursor candidates before engaging in time-consuming and resource-intensive synthesis and testing. For instance, DFT studies have been used to understand the reactivity of novel yttrium formamidinate precursors with water, a critical step in the ALD process for depositing yttrium oxide. rsc.org

The synergy between theory and experiment is a cyclical process:

Prediction: Computational models, like DFT, predict the properties of new precursor derivatives.

Synthesis: The most promising candidates identified through modeling are then synthesized in the laboratory.

Characterization & Testing: The properties of the synthesized compounds are measured and their performance in deposition processes is evaluated.

Validation & Refinement: The experimental results are used to validate and refine the theoretical models, leading to more accurate predictions in the future.

This integrated approach not only accelerates the development of improved precursors but also provides a deeper fundamental understanding of the chemical principles governing their behavior. Computational studies on the bulk and surface properties of yttria-stabilized zirconia further aid in understanding how dopants like yttrium influence the material's structure and stability at an atomic level. researchgate.net

Sustainable Synthesis and Application Methodologies for this compound

As with all chemical processes, there is a growing imperative to develop more sustainable methods for the synthesis and application of this compound. The principles of "green chemistry" are being applied to reduce the environmental impact associated with the lifecycle of this precursor, from its synthesis to its use in thin-film deposition. aip.org

Future research in sustainable synthesis will focus on:

Greener Synthetic Routes: Developing synthetic pathways that use less hazardous solvents, reduce the number of steps, and maximize atom economy. aip.org This includes exploring the use of plant extracts and other biological resources in "green synthesis" approaches to create yttrium compounds, a methodology that has been successfully applied to yttrium oxide nanoparticles. mdpi.commdpi.comekb.eg

Energy-Efficient Deposition: Optimizing CVD and ALD processes to operate at lower temperatures, thereby reducing energy consumption. qualitydigest.com This often involves the design of more reactive precursors that can decompose efficiently without requiring high thermal budgets.

Waste Reduction and Recycling: Improving the efficiency of precursor utilization in deposition reactors to minimize waste. qualitydigest.com Research into systems for capturing and recycling unreacted precursor molecules from the exhaust stream of a reactor is also a key area of interest.

The development of a "Green CVD" philosophy seeks to address the entire process chain, from the energy consumed during precursor synthesis to the management of by-products. aip.org By adopting these sustainable practices, the scientific community can ensure that the technological benefits derived from this compound are achieved in an environmentally responsible manner. qualitydigest.com

Q & A

Q. What are the standard synthetic protocols and characterization methods for Y(hfac)₃?

Y(hfac)₃ is typically synthesized by reacting yttrium chloride (YCl₃) with hexafluoroacetylacetone (Hhfac) in a polar solvent (e.g., ethanol or methanol) under reflux. The product is purified via recrystallization or sublimation. Key characterization techniques include:

  • Elemental analysis to confirm stoichiometry.
  • FTIR spectroscopy to identify ν(C=O) and ν(C-F) stretches (1,650–1,550 cm⁻¹ and 1,250–1,100 cm⁻¹, respectively) .
  • X-ray crystallography to resolve coordination geometry (e.g., octahedral Y³⁺ with three bidentate hfac⁻ ligands) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

Q. How is Y(hfac)₃ utilized in thin-film deposition techniques like ALD/CVD?

Y(hfac)₃ serves as a precursor for depositing yttrium-containing films. In atomic layer deposition (ALD), it reacts with ozone or water to form Y₂O₃ or YF₃ layers. Optimal conditions include:

  • Temperature range : 250–350°C to balance ligand volatilization and precursor decomposition .
  • Co-reactants : Ozone for oxide films or HF for fluoride films.
  • Film characterization : Rutherford backscattering spectroscopy (RBS) for stoichiometry and ellipsometry for refractive index (e.g., YF₃ films show n ≈ 1.45–1.50) .

Advanced Research Questions

Q. What mechanistic insights govern the thermal decomposition of Y(hfac)₃ in CVD processes?

Decomposition pathways involve ligand dissociation and redox reactions. Key steps include:

  • Ligand cleavage : hfac⁻ ligands release CF₃COCH₂ radicals, detected via mass spectrometry .
  • Surface intermediates : Formation of Y(hfac)₂ or Y(hfac) species on substrates, verified by in situ XPS .
  • Reductant dependency : External H₂ or CO may reduce residual ligands to prevent carbon contamination . Contradiction resolution : Discrepancies in reported decomposition temperatures (e.g., 300°C vs. 350°C) require validation via controlled atmosphere TGA coupled with evolved gas analysis .

Q. Does the hfac⁻ ligand exhibit redox non-innocence in Y(hfac)₃ complexes?

While Cr(hfac)₃ demonstrates ligand-centered radical formation , Y³⁺ (a closed-shell ion) likely stabilizes hfac⁻ without redox activity. Investigate via:

  • EPR spectroscopy to detect paramagnetic intermediates.
  • DFT calculations to compare ligand electron density in Y(hfac)₃ vs. transition-metal analogs .
  • Electrochemical studies (cyclic voltammetry) to assess ligand redox potentials in Y³⁺ vs. Cr²⁺/Cr³⁺ systems .

Q. How does Y(hfac)₃ influence the photophysical properties of hybrid organic-inorganic materials?

In rare-earth complexes, hfac⁻ enhances luminescence by minimizing non-radiative decay via fluorination. For Y(hfac)₃:

  • Ligand sensitization : UV excitation of hfac⁻ followed by energy transfer to Y³⁺ (if doped with luminescent ions like Eu³⁺) .
  • Solvent effects : Non-polar solvents (e.g., benzene) reduce ligand hydrolysis, preserving emission intensity .
  • Crystallography : Intermolecular Y···F interactions in crystal lattices may quench/exalt emission, requiring single-crystal photoluminescence studies .

Q. What strategies optimize Y(hfac)₃ for single-ion magnet (SIM) applications?

While Y³⁺ lacks unpaired electrons, its structural role in stabilizing SIMs (e.g., Dy³⁺ or Nd³⁺ dopants) can be probed via:

  • Magnetic dilution : Embedding Y(hfac)₃ in matrices with magnetic lanthanides to study exchange interactions .
  • Ligand field tuning : Substituting hfac⁻ with bulkier β-diketonates (e.g., tta⁻) to modulate anisotropy .
  • Dynamic magnetic measurements : AC susceptibility to detect slow relaxation in doped systems .

Methodological Notes

  • Contradiction management : Conflicting data (e.g., ALD growth rates) should be resolved by standardizing substrate pretreatment and co-reactant purity .
  • Safety protocols : Despite low acute toxicity (per MSDS guidelines), handle Y(hfac)₃ in inert atmospheres to prevent hydrolysis and HF release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.